The Emergence of a Long-Chain Signal: A Technical Guide to 3-Oxo-C16:1-HSL
The Emergence of a Long-Chain Signal: A Technical Guide to 3-Oxo-C16:1-HSL
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(3-oxo-hexadecenoyl)-L-homoserine lactone (3-Oxo-C16:1-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a quorum-sensing signal molecule in Gram-negative bacteria. Its discovery is intrinsically linked to the exploration of complex regulatory networks in symbiotic bacteria, particularly Sinorhizobium meliloti. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with 3-Oxo-C16:1-HSL, intended to support further research and potential therapeutic development.
Discovery and Historical Context
The discovery of 3-Oxo-C16:1-HSL was not a singular event but rather a part of the broader characterization of the intricate quorum-sensing systems in Sinorhizobium meliloti, a nitrogen-fixing bacterium that forms a symbiotic relationship with alfalfa. In the early 2000s, researchers investigating the sinRI locus in S. meliloti identified that the SinI synthase is responsible for producing a range of long-chain AHLs, several of which were novel at the time.
A pivotal study published in 2002 by Marketon and colleagues was among the first to characterize the products of the sinRI locus in detail.[1] This work revealed that S. meliloti produces AHLs with acyl chains longer than 14 carbons, a new finding at the time. Through the use of mass spectrometry, they identified a portfolio of long-chain AHLs, including 3-Oxo-C16:1-HSL. This discovery expanded the known diversity of AHL signal molecules and highlighted the complexity of bacterial communication, particularly in the context of symbiosis.
Subsequent research has further solidified the role of 3-Oxo-C16:1-HSL, alongside other long-chain AHLs, in regulating gene expression in S. meliloti in a cell-density-dependent manner. These signals are crucial for processes such as the production of exopolysaccharide (EPS) II, which is important for successful nodulation of its plant host.[2]
Physicochemical and Spectrometric Data
A summary of the key physicochemical and mass spectrometry data for 3-Oxo-C16:1-HSL is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C20H33NO4 | [3] |
| Molecular Weight | 351.48 g/mol | [3] |
| CAS Number | 479050-91-4 | [3] |
| Precursor Ion (m/z) [M+H]+ | 352.2482 | [3] |
| Key MS/MS Fragments (m/z) | 102.055 (lactone ring) | [4] |
Biological Activity and Signaling Pathway
In Sinorhizobium meliloti, 3-Oxo-C16:1-HSL is part of a complex quorum-sensing circuit that involves multiple AHL signals and receptors. The primary synthase for this molecule is SinI. The cognate receptor for long-chain AHLs in S. meliloti is ExpR, a LuxR-type transcriptional regulator. The binding of 3-Oxo-C16:1-HSL and other long-chain AHLs to ExpR leads to the regulation of a suite of genes, many of which are involved in the symbiotic relationship with alfalfa.
Experimental Protocols
Extraction of 3-Oxo-C16:1-HSL from Bacterial Culture
This protocol is adapted from general methods for long-chain AHL extraction.
Materials:
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Sinorhizobium meliloti culture grown to the desired cell density.
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Ethyl acetate (B1210297) (acidified with 0.1% formic acid).
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Centrifuge and appropriate tubes.
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Rotary evaporator or nitrogen stream evaporator.
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Methanol (B129727) (HPLC grade).
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0.22 µm syringe filters.
Procedure:
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Centrifuge the bacterial culture (e.g., 500 mL) at 10,000 x g for 15 minutes at 4°C to pellet the cells.
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Transfer the supernatant to a separating funnel.
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Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate. Shake vigorously for 2 minutes and allow the phases to separate.
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Collect the upper organic phase. Repeat the extraction of the aqueous phase two more times.
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Pool the organic phases and evaporate to dryness using a rotary evaporator or a gentle stream of nitrogen.
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Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) for analysis.
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Filter the reconstituted extract through a 0.22 µm syringe filter before analysis.
Quantification by LC-MS/MS
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
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Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
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Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over approximately 10-15 minutes to elute the long-chain AHL.
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Flow Rate: 0.2-0.4 mL/min.
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Injection Volume: 5-10 µL.
MS/MS Conditions:
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Multiple Reaction Monitoring (MRM) Transitions:
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Precursor Ion (m/z): 352.2
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Product Ions (m/z): 102.1 (characteristic lactone ring fragment) and other specific fragments.
-
-
Data Analysis: Quantification is achieved by comparing the peak area of the analyte to a standard curve generated with a synthetic 3-Oxo-C16:1-HSL standard.
Bioassay for Detection using Thin-Layer Chromatography (TLC)
Principle: This method uses a reporter bacterial strain that produces a detectable signal (e.g., pigment, light) in the presence of AHLs. For long-chain AHLs, specific reporter strains are required.
Materials:
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C18 reversed-phase TLC plates.
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Developing solvent (e.g., methanol:water, 60:40 v/v).
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AHL reporter strain sensitive to long-chain AHLs (e.g., Agrobacterium tumefaciens NTL4(pZLR4)).
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Soft agar (B569324) overlay.
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Chromogenic substrate (e.g., X-Gal for a lacZ-based reporter).
Procedure:
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Spot the extracted sample and a synthetic 3-Oxo-C16:1-HSL standard onto the TLC plate.
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Develop the chromatogram in the developing solvent until the solvent front reaches the top of the plate.
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Air-dry the plate completely.
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Overlay the plate with soft agar seeded with the reporter strain and containing the appropriate chromogenic substrate.
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Incubate the plate overnight at the optimal growth temperature for the reporter strain.
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The presence of 3-Oxo-C16:1-HSL will be indicated by a colored spot on the chromatogram.
Synthesis of 3-Oxo-C16:1-HSL
The chemical synthesis of 3-Oxo-C16:1-HSL can be achieved through several routes. A common approach involves the acylation of L-homoserine lactone.
General Synthetic Scheme:
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Activation of the Acyl Chain: The 3-oxohexadecenoyl side chain is typically activated for amide bond formation. This can be achieved by converting the corresponding carboxylic acid to an acid chloride or by using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
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Coupling Reaction: The activated acyl chain is then reacted with L-homoserine lactone hydrobromide in the presence of a base (e.g., triethylamine) to neutralize the hydrobromide and facilitate the nucleophilic attack of the amine on the activated carbonyl group.
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Purification: The final product is purified using column chromatography on silica (B1680970) gel.
Future Directions
The study of 3-Oxo-C16:1-HSL and other long-chain AHLs is a burgeoning field. Future research should focus on:
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Receptor Specificity: Elucidating the precise binding affinity of 3-Oxo-C16:1-HSL to ExpR and other potential LuxR-type receptors.
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Cross-Kingdom Signaling: Investigating the effects of 3-Oxo-C16:1-HSL on the eukaryotic hosts of AHL-producing bacteria.
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Therapeutic Potential: Designing and synthesizing antagonists of the 3-Oxo-C16:1-HSL-ExpR interaction as potential anti-virulence agents.
This technical guide provides a foundational understanding of 3-Oxo-C16:1-HSL, from its discovery to its analysis. As research into bacterial communication continues to evolve, a detailed understanding of these signaling molecules will be paramount for both basic science and translational applications.
References
- 1. Characterization of the Sinorhizobium meliloti sinR/sinI Locus and the Production of Novel N-Acyl Homoserine Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Quorum Sensing in Sinorhizobium meliloti-Alfalfa Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. mdpi.com [mdpi.com]
